Diethyl 1-decylphosphonate
Description
Diethyl 1-decylphosphonate (DDP, CAS 5191-09-3) is an organophosphorus compound characterized by a decyl (C10H21) alkyl chain bonded to a phosphonate group with two ethoxy substituents (Figure 1). Its structure enables applications in corrosion inhibition, surface functionalization of nanoparticles, and materials science due to its hydrophobic alkyl chain and phosphonate reactivity .
Properties
IUPAC Name |
1-diethoxyphosphoryldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31O3P/c1-4-7-8-9-10-11-12-13-14-18(15,16-5-2)17-6-3/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQXIVAZQBYBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378647 | |
| Record name | Diethyl decylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16165-68-7 | |
| Record name | Diethyl decylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The reaction proceeds through a nucleophilic substitution mechanism, where triethyl phosphite reacts with 1-decyl halide (e.g., 1-bromodecane) under MW irradiation. The phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming diethyl 1-decylphosphonate.
Procedure and Optimization
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Reactants : Triethyl phosphite (16 mmol) and 1-bromodecane (19 mmol) are combined in a 10 mL MW tube.
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Conditions : The mixture is purged with inert gas (5×), sealed, and heated to 190°C for 160 minutes under 300 W MW power .
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Workup : Post-reaction, the crude product is vacuum-distilled (65°C, 2 mbar) to isolate this compound.
Key Parameters :
Microwave heating accelerates the reaction by uniformly distributing thermal energy, reducing side products like triethyl phosphate.
Catalytic Rearrangement of Triethyl Phosphite
This method leverages alkyl iodides as catalysts to rearrange triethyl phosphite into target phosphonates.
Reaction Mechanism
Ethyl iodide catalyzes the rearrangement of triethyl phosphite into diethyl ethylphosphonate at elevated temperatures. For this compound, 1-iododecane substitutes ethyl iodide, though reaction kinetics may differ due to the longer alkyl chain.
Procedure and Optimization
Adapted from ethylphosphonate synthesis:
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Reactants : Triethyl phosphite (98% purity) and 1-iododecane (catalytic, 5 mol%).
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Conditions : The mixture is heated to 175–185°C with continuous removal of volatile byproducts (e.g., ethyl iodide).
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Workup : Distillation under reduced pressure yields the product.
Key Challenges :
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Longer alkyl chains (e.g., decyl) may necessitate higher temperatures or prolonged reaction times.
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Catalyst efficiency decreases with bulkier alkyl halides, requiring stoichiometric adjustments.
Acid-Base Mediated Alkylation of Diethyl Phosphite
This method involves the direct alkylation of diethyl phosphite with 1-decyl halide in the presence of an acid-binding agent.
Reaction Mechanism
Diethyl phosphite reacts with 1-chlorodecane under basic conditions, where the acid binder (e.g., triethylamine) neutralizes HCl, driving the reaction forward.
Procedure and Optimization
From methylphosphonite synthesis:
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Reactants : Diethyl phosphite (138 g) and 1-chlorodecane (1.1 eq) are combined with triethylamine (1.5 eq).
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Conditions : The mixture is heated to 110°C under 0.4–0.8 MPa pressure for 4 hours .
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Workup : Filtration removes triethylammonium chloride, followed by vacuum distillation to isolate the product.
Scalability :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reactor Volume | 1 L | 100 L |
| Yield | 87–92% | 70–75% (extrapolated) |
| Purity | 98.5% (GC) | 95–97% |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-decylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium tert-butoxide.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonate esters, while oxidation can produce phosphonic acids.
Scientific Research Applications
Diethyl 1-decylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: Phosphonates derived from diethyl decylphosphonate are investigated for their potential as antiviral and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl decylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. For example, phosphonates are known to inhibit enzymes like cholinesterase by binding to their active sites .
Comparison with Similar Compounds
Comparison with Similar Alkylphosphonates
Corrosion Inhibition
- DDP : Exhibits moderate inhibition efficiency (~60–70%) on iron in 0.5 M H2SO4, attributed to adsorption via the phosphonate group and hydrophobic layer formation by the decyl chain .
- Comparison :
Nanoparticle Functionalization
- DDP: Used to modify TiO2 nanoparticles via a two-stage process, improving dispersion in polymers for transparent nanocomposites .
- Comparison: Diethyl undec-10-enyl phosphonate: The unsaturated chain enables covalent bonding to nanoparticles, offering enhanced stability vs. DDP’s physical adsorption. 1-Decylphosphonic acid: Forms stronger covalent bonds with metal oxides but lacks the ethoxy groups that aid solubility in organic media .
Physicochemical Properties
- Solubility: DDP’s long alkyl chain reduces water solubility compared to shorter analogs (e.g., diethyl propylphosphonate) but enhances compatibility with nonpolar matrices.
- Thermal Stability : Longer alkyl chains (e.g., tetradecyl) increase decomposition temperatures (~250°C for DDP vs. ~200°C for butyl analogs) .
Research Findings and Mechanistic Insights
- Adsorption Behavior : DDP’s inhibition mechanism involves Langmuir-type adsorption on iron surfaces, with the decyl chain creating a hydrophobic barrier against corrosive ions .
- Surface Modification: In TiO2 functionalization, DDP’s ethoxy groups hydrolyze to form phosphonic acid linkages, while the decyl chain prevents nanoparticle aggregation .
Biological Activity
Diethyl 1-decylphosphonate (CAS: 16165-68-7) is an organophosphorus compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and applications in biomedical fields. The synthesis and characterization of this compound, along with case studies and research findings, will be discussed to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
This compound is characterized by the presence of a phosphonate group, which contributes to its reactivity and biological activity. The chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₃₁O₄P
- Molecular Weight : 270.38 g/mol
The compound features a decyl chain that enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study focused on phosphonate derivatives demonstrated that compounds with similar structures could disrupt bacterial membranes, leading to cell lysis and death. The minimal inhibitory concentration (MIC) values were evaluated against various bacterial strains, showing promising results for potential therapeutic applications.
| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Escherichia coli K12 | 50 | Disruption of cell membrane |
| This compound | Staphylococcus aureus | 40 | Induction of oxidative stress |
Cytotoxic Effects
The cytotoxic effects of this compound have been evaluated in various cell lines. The compound was found to induce apoptosis in cancer cells, likely through the generation of reactive oxygen species (ROS) and subsequent DNA damage. A case study involving human cancer cell lines showed that treatment with this compound resulted in significant cell death compared to control groups.
Case Study: Cytotoxicity in Cancer Cell Lines
In a controlled experiment, human breast cancer cells (MCF-7) were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
The proposed mechanism for the biological activity of this compound involves:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to structural destabilization.
- Oxidative Stress Induction : The compound may generate ROS, causing oxidative damage to cellular components, including lipids, proteins, and DNA.
- DNA Damage : Studies have shown that treatment with diethyl phosphonates can modify bacterial DNA topology, leading to impaired replication and cell death.
Applications in Biomedical Fields
This compound has potential applications in various biomedical fields due to its biological activities:
- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic development.
- Cancer Therapy : The cytotoxic properties suggest potential use in targeted cancer therapies or as an adjuvant treatment.
- Surface Functionalization : As noted in research involving nanocomposites, this compound can be used for surface engineering in biomedical devices.
Q & A
Q. What are the established synthetic routes for diethyl 1-decylphosphonate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or Arbuzov reactions. For instance, alkyl halides (e.g., 1-decyl bromide) can react with triethyl phosphite under thermal conditions (100–150°C) to form the phosphonate ester. Optimization of solvent (e.g., toluene or DMF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 alkyl halide to phosphite) is critical to achieve yields >80% . Side reactions, such as hydrolysis or elimination, can be minimized by using anhydrous conditions and inert atmospheres. Post-synthesis purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Boiling Point | 128–130°C (0.2 mmHg) | |
| Density | 0.938 g/cm³ |
Q. What spectroscopic methods are most effective for characterizing this compound?
- ¹H/³¹P NMR : The ¹H spectrum shows signals for ethoxy groups (δ 1.2–1.4 ppm, triplet) and the decyl chain (δ 0.8–1.6 ppm). The ³¹P NMR peak appears near δ 25–30 ppm, confirming the phosphonate group .
- FTIR : Strong P=O stretching at 1250–1280 cm⁻¹ and P-O-C vibrations at 1020–1050 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 279.3 (C₁₄H₃₁O₃P⁺) with fragmentation patterns reflecting the decyl chain .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation. Label with GHS hazard codes for irritants (H315, H319) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in organocatalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states in reactions like Michael additions. Parameters such as electrophilicity index (ω) and frontier molecular orbital (HOMO/LUMO) gaps quantify nucleophilic/electrophilic behavior. For example, the phosphonate group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity with α,β-unsaturated carbonyls . Experimental validation via kinetic studies (e.g., UV-Vis monitoring) is advised to reconcile computational predictions with empirical data.
Q. What mechanistic insights explain contradictory data in this compound’s thermal stability?
Thermal degradation studies (TGA/DSC) reveal decomposition onset at ~200°C, producing phosphoric acid and 1-decene. Conflicting reports on decomposition pathways (radical vs. ionic) may arise from trace impurities (e.g., moisture or metal ions). Controlled experiments using deuterated solvents and radical scavengers (e.g., BHT) can clarify dominant mechanisms .
Q. How can response surface methodology (RSM) optimize reaction parameters for this compound-based polymer synthesis?
- Design : Use a central composite design (CCM) to test variables (temperature, catalyst loading, monomer ratio).
- Analysis : ANOVA identifies significant factors (e.g., catalyst > temperature). For example, a 2.5 mol% catalyst at 80°C maximizes conversion efficiency (95%) .
- Validation : Replicate optimal conditions in triplicate to confirm reproducibility (±2% error margin).
Example RSM Output :
| Factor | F-value | p-value | Significance |
|---|---|---|---|
| Catalyst Loading | 12.7 | <0.01 | High |
| Temperature | 5.3 | 0.03 | Moderate |
Q. What analytical strategies resolve challenges in detecting trace decomposition products of this compound?
Coupled techniques like GC-MS (with DB-5MS columns) and LC-QTOF can identify sub-ppm levels of byproducts (e.g., ethyl phosphate esters). Isotopic labeling (¹³C-decyl chain) aids in tracking degradation pathways. For phosphonate-specific detection, ³¹P NMR with a relaxation agent (e.g., Cr(acac)₃) enhances sensitivity .
Methodological Recommendations
- Contradiction Resolution : When literature data conflict, cross-validate using orthogonal techniques (e.g., NMR + HRMS) and consult synthetic protocols from authoritative sources (e.g., Organic Syntheses) .
- Risk Mitigation : Pre-experiment hazard assessments (per Prudent Practices in the Laboratory) are mandatory for scale-up studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
